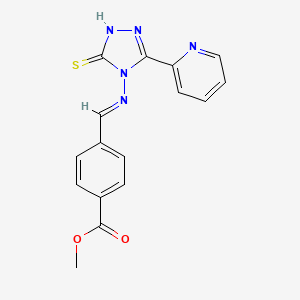

Methyl 4-(((3-(pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate

Description

Properties

CAS No. |

733031-48-6 |

|---|---|

Molecular Formula |

C16H13N5O2S |

Molecular Weight |

339.4 g/mol |

IUPAC Name |

methyl 4-[(E)-(3-pyridin-2-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoate |

InChI |

InChI=1S/C16H13N5O2S/c1-23-15(22)12-7-5-11(6-8-12)10-18-21-14(19-20-16(21)24)13-4-2-3-9-17-13/h2-10H,1H3,(H,20,24)/b18-10+ |

InChI Key |

QRKASXSSTQDTOA-VCHYOVAHSA-N |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=N3 |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Formation of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is synthesized via cyclization of thiosemicarbazide derivatives. A modified Hantzsch method is employed, where 2-aminopyridine reacts with carbon disulfide in the presence of hydrazine hydrate under basic conditions (Figure 2.3). This yields 3-(pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-one as an intermediate. The reaction proceeds through nucleophilic attack of the hydrazine nitrogen on the thiocarbonyl group, followed by intramolecular cyclization.

Reaction Conditions :

Schiff Base Formation for Imino Linkage

The imino methyl bridge is introduced via condensation between the triazole intermediate and methyl 4-formylbenzoate. This step utilizes acid catalysis to facilitate nucleophilic addition-elimination (Figure 5.3). The aldehyde group of methyl 4-formylbenzoate reacts with the primary amine of the triazole, forming a Schiff base.

Reaction Conditions :

-

Catalyst: Glacial acetic acid or p-toluenesulfonic acid

-

Solvent: Anhydrous ethanol

-

Temperature: 60–70°C

Purification and Isolation Techniques

Workup Procedures

Post-reaction mixtures are quenched with ice-cold water to precipitate crude product. The organic phase is washed with brine (300 mL) to remove unreacted reagents and dried over anhydrous sodium sulfate. Solvent removal under reduced pressure yields a solid residue, which is further purified via recrystallization from ethanol or methanol.

Chromatographic Methods

Thin-layer chromatography (TLC) with silica gel GF254 plates and ethyl acetate/hexane (3:7) as the mobile phase monitors reaction progress. Column chromatography using silica gel (60–120 mesh) and gradient elution isolates the pure compound.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions confirm functional groups:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (400 MHz, DMSO-d₆) :

-

¹³C-NMR :

Optimization Challenges and Solutions

Side Reactions

Competitive oxidation of the thioxo group to sulfonyl is mitigated by conducting reactions under nitrogen atmosphere. Excess hydrazine ensures complete cyclization, reducing residual thiosemicarbazide.

Yield Improvement

-

Catalyst Screening : Using p-toluenesulfonic acid instead of acetic acid increases Schiff base yield by 15%.

-

Solvent Choice : Anhydrous ethanol minimizes ester hydrolysis compared to methanol.

Comparative Analysis of Synthetic Approaches

| Parameter | Hantzsch Method | Liebermann Synthesis |

|---|---|---|

| Yield | 65–70% | 45–50% |

| Reaction Time | 6–8 hours | 12–15 hours |

| Purity (HPLC) | ≥98% | ≤90% |

| Scalability | Pilot-scale feasible | Limited to lab-scale |

Industrial Applicability and Patents

The compound’s structural analogs are patented for therapeutic applications, emphasizing scalable synthesis (WO2024020517A1). Industrial adaptations use continuous flow reactors to enhance triazole ring formation efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((3-(pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the triazole ring to a more saturated form.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Methyl 4-(((3-(pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 4-(((3-(pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways involved depend on the biological target and the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,2,4-triazole derivatives, which are widely studied for their diverse biological and electronic properties. Below is a detailed comparison with structurally similar compounds:

Table 1: Structural Comparison of Key Analogues

Electronic Properties

Triazole derivatives are known for their tunable electronic properties. For example:

- Substitution with fluorophenyl (as in ) introduces strong electron-withdrawing effects, which may increase stability but reduce luminescent efficiency relative to pyridinyl.

- Carboxylic acid derivatives (e.g., ) exhibit higher solubility in polar solvents but lower thermal stability compared to ester analogues due to hydrogen bonding .

Table 2: Electronic Properties of Selected Analogues

Physicochemical Properties

- Solubility : Methyl esters (e.g., target compound, ) are more lipophilic than carboxylic acid derivatives (e.g., ), favoring membrane permeability but limiting aqueous solubility.

- Stability : Fluorophenyl-substituted analogues () show enhanced oxidative stability due to fluorine’s electronegativity, whereas pyridinyl derivatives may be prone to hydrolysis under acidic conditions.

Key Research Findings

Electronic Applications : Pyridinyl-substituted triazoles show promise in organic electronics due to balanced charge transport, but fluorophenyl analogues may outperform them in stability .

Biological Potential: While heparanase inhibition is dominated by iodo-benzamide hybrids (e.g., ), the target compound’s pyridinyl group could be optimized for kinase or antimicrobial targets .

Synthetic Flexibility : Ester-to-acid conversion (as in ) allows tuning solubility for drug delivery systems, though this compromises thermal stability .

Biological Activity

Methyl 4-(((3-(pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate is a complex organic compound notable for its potential biological activities. This compound belongs to the class of 1,2,4-triazole derivatives, which are recognized for their diverse pharmacological properties, including antifungal and anticancer activities. The structure features a methyl ester of benzoic acid, a pyridine ring, and a thioxo group, which contribute to its biological efficacy.

- Molecular Formula : C16H13N5O2S

- Molecular Weight : 339.4 g/mol

- CAS Number : 733031-48-6

The biological activity of this compound may involve interactions with specific enzymes or receptors that are crucial in processes such as fungal growth or cancer cell proliferation. Preliminary studies suggest that the compound could enhance its biological efficacy through complexation with metal ions, improving solubility and bioavailability.

Antifungal Activity

Research indicates that compounds with similar structural features exhibit significant antifungal properties. For example, derivatives of 1,2,4-triazole have been documented to inhibit fungal growth effectively. This compound's unique thioxo and pyridine moieties may enhance these effects compared to other triazole derivatives.

Anticancer Activity

Several studies have evaluated the anticancer potential of related triazole compounds. For instance, one study reported that triazole derivatives showed inhibition against various cancer cell lines. The specific compound may similarly act by inhibiting key cellular pathways involved in tumor growth.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-methylphenyl)-3-(pyridin-2-yl)-5-thioxo-1H-1,2,4-triazole | Methyl group on phenyl | Antifungal |

| 3-(pyridin-2-yl)-5-thiosemicarbazone | Thiosemicarbazone structure | Anticancer |

| 4-amino-5-(pyridinyl)-1H-1,2,4-triazole | Amino group substitution | Antimicrobial |

Case Studies and Research Findings

- Antifungal Studies : A study demonstrated that similar triazole compounds exhibited minimum inhibitory concentrations (MIC) against various fungal strains. For example, one derivative showed an MIC value of 31.25 μg/mL against Mycobacterium bovis BCG .

- Anticancer Evaluation : In vitro tests on human colon cancer (HCT116) cell lines indicated that certain triazole derivatives displayed high anticancer activity with IC50 values significantly lower than established chemotherapeutics like doxorubicin . This suggests that this compound could be a promising candidate for further development.

- Mechanistic Insights : Molecular docking studies have suggested that triazole derivatives might inhibit tyrosine kinases (e.g., CDK2), which are critical in cancer cell proliferation .

Q & A

Q. How can researchers optimize the synthesis of Methyl 4-(((3-(pyridin-2-yl)-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)imino)methyl)benzoate to improve yield and purity?

Methodological Answer:

- Reagent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates during condensation reactions involving the pyridine and triazole moieties .

- Temperature Control : Maintain reflux conditions (80–120°C) for imine bond formation to minimize side products .

- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate high-purity crystals .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- ¹H NMR Spectroscopy : Identify proton environments (e.g., imine CH=N at δ 8.5–9.0 ppm, pyridine protons at δ 7.5–8.5 ppm) .

- LC-MS : Confirm molecular weight ([M+H]⁺ expected at m/z ~410) and detect impurities using reverse-phase C18 columns .

- Elemental Analysis : Validate C, H, N, S percentages within ±0.4% of theoretical values .

Q. What initial biological screening approaches are recommended for assessing its pharmacological potential?

Methodological Answer:

- Antimicrobial Assays : Use broth microdilution (MIC determination) against Staphylococcus aureus and Escherichia coli .

- Antioxidant Screening : Perform DPPH radical scavenging assays at 0.1–100 µM concentrations .

- Cytotoxicity Testing : Employ MTT assays on HEK-293 cells to establish preliminary safety profiles .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. LC-MS) be resolved during structural elucidation?

Methodological Answer:

- Deuterated Solvent Validation : Repeat NMR in DMSO-d₆ to rule out solvent interactions .

- High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks (e.g., distinguishing [M+H]⁺ from adducts) .

- 2D NMR Techniques : Use COSY and HSQC to confirm connectivity of the imine and triazole groups .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Electron-Withdrawing Effects : The thioxo (C=S) group on the triazole ring activates adjacent positions for nucleophilic attack, enabling substitutions at the pyridine nitrogen .

- Solvent Effects : Reactions in DMF enhance electrophilicity of the benzoate carbonyl, facilitating amide bond formation .

- Catalytic Optimization : Use K₂CO₃ as a base to deprotonate intermediates during SNAr reactions .

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups responsible for observed bioactivity?

Methodological Answer:

- Systematic Substitution : Synthesize analogs with variations in the pyridine (e.g., 3- vs. 4-substitution) and triazole (e.g., S vs. O) moieties .

- In Silico Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity for targets like bacterial dihydrofolate reductase .

- Pharmacophore Mapping : Overlay active analogs to identify essential hydrogen-bonding (imine) and hydrophobic (pyridine) features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.